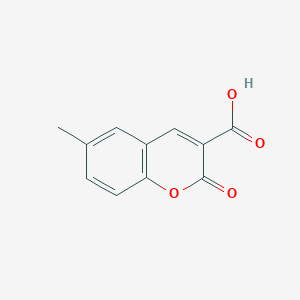

6-methyl-2-oxo-2H-chromene-3-carboxylic acid

描述

6-甲基-2-氧代-2H-色烯-3-羧酸是一种属于香豆素类的化合物,香豆素类化合物以其多样的生物活性而闻名。该化合物以色烯环体系为特征,在 3 位具有羧酸基团,在 6 位具有甲基。 香豆素,包括 6-甲基-2-氧代-2H-色烯-3-羧酸,由于其抗炎、抗凝血和抗菌特性而被广泛研究其潜在的治疗应用 .

准备方法

合成路线和反应条件

6-甲基-2-氧代-2H-色烯-3-羧酸的合成通常涉及水杨醛衍生物与 β-酮酯在酸性或碱性条件下缩合。一种常用的方法是佩克曼缩合,该方法使用硫酸或氯化铝等催化剂来促进反应。 反应在升高的温度下进行,得到所需的香豆素衍生物 .

工业生产方法

在工业环境中,6-甲基-2-氧代-2H-色烯-3-羧酸的生产可能涉及连续流动反应器,以提高反应效率和产率。 还探索了使用绿色化学原理,例如使用环境友好的溶剂和催化剂,以最大程度地减少合成过程的环境影响 .

化学反应分析

反应类型

6-甲基-2-氧代-2H-色烯-3-羧酸会发生多种化学反应,包括:

氧化: 该化合物可以氧化形成相应的醌类或其他氧化衍生物。

还原: 还原反应可以将羰基转化为羟基,产生二氢衍生物。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

主要形成的产物

根据所用试剂和条件的不同,这些反应形成的主要产物包括氧化香豆素、还原的二氢香豆素和各种取代的香豆素衍生物 .

4. 科研应用

6-甲基-2-氧代-2H-色烯-3-羧酸在科研方面具有广泛的应用:

科学研究应用

Chemistry

This compound serves as an essential building block in organic synthesis. It is utilized in the preparation of various coumarin derivatives, which are fundamental in developing more complex organic molecules. Its structure allows for modifications that can lead to novel compounds with enhanced properties .

Biology

Research indicates that 6-methyl-2-oxo-2H-chromene-3-carboxylic acid exhibits significant biological activities:

- Antimicrobial Activity : The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death .

- Anti-inflammatory Activity : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines .

- Antioxidant Activity : The compound scavenges free radicals and enhances endogenous antioxidant enzyme activity .

Medicine

The therapeutic potential of this compound is under investigation for several conditions:

- Cancer : Studies are exploring its role as an anticancer agent due to its ability to induce apoptosis in cancer cells.

- Cardiovascular Diseases : Its anti-inflammatory properties may contribute to cardiovascular health by reducing inflammation in blood vessels.

- Neurodegenerative Disorders : Research suggests potential neuroprotective effects, which may be beneficial in conditions like Alzheimer's disease .

Industry

Beyond its biological applications, this compound is used in:

- Dyes and Pigments : Its chromophoric properties make it suitable for developing dyes.

- Cosmetics : It is incorporated into formulations for its beneficial skin properties.

- Optical Brighteners : The compound's ability to absorb UV light makes it useful in enhancing the brightness of materials .

Antimicrobial Efficacy Study

A comprehensive analysis demonstrated that this compound exhibited potent antimicrobial activity against various pathogens, including bacteria and fungi. In vitro tests showed significant inhibition of growth at low concentrations, indicating its potential as a natural antimicrobial agent .

Anti-inflammatory Mechanism Investigation

In a study focused on the anti-inflammatory effects of this compound, researchers found that it significantly reduced levels of inflammatory markers in animal models. The results suggested that the compound could be developed into a therapeutic agent for inflammatory diseases .

作用机制

6-甲基-2-氧代-2H-色烯-3-羧酸的作用机制涉及其与各种分子靶点和途径的相互作用:

抗菌活性: 该化合物破坏微生物细胞膜并抑制必需的酶,导致细胞死亡.

抗炎活性: 它抑制促炎细胞因子的产生,并调节炎症相关信号通路.

抗氧化活性: 该化合物清除自由基,并增强内源性抗氧化酶的活性.

相似化合物的比较

类似化合物

香豆素: 香豆素家族的母体化合物,以其抗凝血特性而闻名。

7-羟基香豆素: 羟基化衍生物,具有增强的抗氧化活性。

4-甲基香豆素: 甲基化衍生物,具有类似的生物活性.

独特性

6-甲基-2-氧代-2H-色烯-3-羧酸由于其特定的取代模式而具有独特性,这赋予了其独特的化学和生物学特性。

生物活性

6-Methyl-2-oxo-2H-chromene-3-carboxylic acid (CAS Number: 10242-13-4) is a member of the coumarin family, known for its diverse biological activities and potential therapeutic applications. This compound exhibits significant antimicrobial, anti-inflammatory, and antioxidant properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound is characterized by a chromene ring system with a carboxylic acid group at the 3-position and a methyl group at the 6-position. Its molecular formula is . The unique substitution pattern of this compound contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death. Studies have shown that it effectively targets both Gram-positive and Gram-negative bacteria, as well as fungal pathogens .

- Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, modulating signaling pathways involved in inflammation. This property suggests potential applications in treating inflammatory diseases.

- Antioxidant Activity : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, which may protect cells from oxidative stress .

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial effects. For instance, it has shown activity against various bacterial strains with minimum inhibitory concentrations (MICs) in the low micromolar range. In one study, it was reported to have an IC50 value against phospholipase A2 of 3.1 ± 0.06 nmol, highlighting its potential as an antimicrobial agent derived from natural sources .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been demonstrated in vitro through assays measuring cytokine production. A significant reduction in TNF-alpha levels was observed when cells were treated with the compound, suggesting its utility in managing conditions like rheumatoid arthritis and other inflammatory disorders.

Antioxidant Capacity

The antioxidant activity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound exhibited substantial scavenging ability, outperforming some standard antioxidants like ascorbic acid in specific assays .

Research Findings and Case Studies

Several studies have documented the biological activities of this compound:

属性

IUPAC Name |

6-methyl-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-6-2-3-9-7(4-6)5-8(10(12)13)11(14)15-9/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJICLQQBBFWGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00145066 | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 6-methyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10242-13-4 | |

| Record name | 3-Carboxy-6-methylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10242-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 6-methyl-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010242134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 6-methyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。